molecular formula C13H14N2O3S B2857640 benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 892475-44-4

benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2857640
CAS RN: 892475-44-4
M. Wt: 278.33
InChI Key: KDESHEHRQWJAFV-UHFFFAOYSA-N
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Description

The compound “benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a complex organic molecule. It contains a benzodioxole group, which is a common motif in many natural products and synthetic organic chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar benzodioxole group was synthesized using chalcones . The synthesis involved the use of analytical techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral studies to determine its structure .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray crystallography . The structure typically consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of naproxen acylchloride in dry tetrahydrofuran was used in the synthesis of a similar compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, a compound with a similar benzodioxole group had a melting point of 116-118°C and Rf of 0.70 .

Scientific Research Applications

Mechanism of Action

Target of Action

It has been suggested that the compound could potentially target cancer cells .

Mode of Action

It has been suggested that it may induce apoptosis and cause cell cycle arrest in cancer cells . This suggests that the compound may interact with its targets, leading to changes in cell cycle progression and ultimately cell death.

Biochemical Pathways

Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation and apoptosis .

Result of Action

The compound has been suggested to have potential antitumor activity. It has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . This could result in the reduction of tumor growth and potentially lead to tumor regression.

Future Directions

The future directions in the study of similar compounds could involve further exploration of their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

properties

IUPAC Name

1,3-benzodioxol-5-yl-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-2-19-13-14-5-6-15(13)12(16)9-3-4-10-11(7-9)18-8-17-10/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDESHEHRQWJAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCCN1C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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